13-Dilignoceroyl glycerol
Description
Properties
IUPAC Name |
(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVAKYSCTIVMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(24:0/0:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilignoceroyl glycerol, also known as 1,3-ditetracosanoyl glycerol, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. As a specific diacylglycerol, its physicochemical properties are of significant interest in various fields, including lipidomics, biochemistry, and pharmaceutical sciences. Diacylglycerols are crucial signaling molecules involved in a multitude of cellular processes, making a thorough understanding of their individual properties essential for research and drug development.
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3-Dilignoceroyl glycerol, details established experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₁H₁₀₀O₅ | [1] |
| Molecular Weight | 793.3 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | ||
| Dimethylformamide (DMF): 20 mg/mL | [1] | |
| Dimethyl sulfoxide (DMSO): 30 mg/mL | [1] | |
| Ethanol: 0.25 mg/mL | [1] | |
| Phosphate-buffered saline (PBS, pH 7.2): 0.7 mg/mL | [1] | |
| CAS Number | 120639-92-1 | [1] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid substance.
Methodology:
-
Sample Preparation: A small amount of finely powdered 1,3-Dilignoceroyl glycerol is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a dedicated melting point apparatus.[2][4]
-
Heating: The heating bath is heated gradually, with the temperature increase rate controlled to approximately 1-2°C per minute as the expected melting point is approached.[3]
-
Observation and Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the substance.[2] For pure crystalline compounds, this range is typically narrow.[2]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5][6]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of 1,3-Dilignoceroyl glycerol is added to a known volume of the solvent in a sealed flask. This ensures that undissolved solid remains, indicating saturation.[5][6][7]
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[5][7]
-
Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.[5]
-
Quantification: The concentration of 1,3-Dilignoceroyl glycerol in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[7][8]
Determination of Partition Coefficient (logP) by HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined experimentally using HPLC by correlating the compound's retention time with that of standards with known logP values.[9][10][11]
Methodology:
-
System Preparation: A reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[12]
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.[12]
-
Sample Analysis: A solution of 1,3-Dilignoceroyl glycerol is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
Calculation: The retention factor (k') for 1,3-Dilignoceroyl glycerol is calculated from its retention time. The logP value is then determined by interpolating from the calibration curve.[12]
Biological Context: Diacylglycerol Signaling
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. While specific pathways involving 1,3-Dilignoceroyl glycerol have not been extensively characterized, the general mechanism of DAG signaling is well-established and provides a framework for understanding its potential biological roles.
A key pathway initiated by diacylglycerols involves the activation of Protein Kinase C (PKC) isoforms.[13][14][15][16][17] This signaling cascade is typically initiated by the activation of phospholipases (e.g., Phospholipase C, PLC) at the cell membrane, which hydrolyze membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol trisphosphate (IP₃).
The generated DAG remains in the plasma membrane and recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[16][17]
Conclusion
1,3-Dilignoceroyl glycerol is a diacylglycerol with defined chemical and physical properties that are crucial for its application in research and development. While some of its physicochemical characteristics are documented, further experimental investigation is required to fully elucidate its properties, such as its melting point, boiling point, and lipophilicity. The standardized protocols outlined in this guide provide a robust framework for such determinations. Furthermore, understanding its potential role within the broader context of diacylglycerol signaling pathways is essential for exploring its biological significance and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. quora.com [quora.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. hplc.eu [hplc.eu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 14. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
The Enigmatic Role of 1,3-Dilignoceroyl Glycerol in Lipid Metabolism: A Technical Overview
For Immediate Release
Langen, Germany – December 7, 2025 – Despite extensive investigation into the intricate world of lipid metabolism, the specific biological functions of 1,3-Dilignoceroyl glycerol (1,3-DLG) remain largely uncharacterized in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the predicted metabolic pathways and potential physiological roles of this unique diglyceride. The information presented herein is extrapolated from the known metabolism of its constituent components: a glycerol backbone and two molecules of lignoceric acid, a very-long-chain saturated fatty acid (VLCFA).
Introduction to 1,3-Dilignoceroyl Glycerol
1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) molecule containing two units of lignoceric acid (C24:0) esterified to the sn-1 and sn-3 positions of a glycerol backbone. Lignoceric acid is a saturated very-long-chain fatty acid (VLCFA), and its presence in a diglyceride structure suggests unique metabolic fates and potential biological activities compared to more common diacylglycerols containing shorter-chain fatty acids.
While specific data on 1,3-DLG is scarce, its structural components provide a framework for understanding its likely involvement in cellular processes. Diacylglycerols are well-established as critical second messengers in signal transduction and as key intermediates in lipid synthesis.[1] VLCFAs, on the other hand, are integral components of cellular membranes, particularly sphingolipids, and are involved in specific physiological processes.[2][3]
Predicted Metabolic Pathways of 1,3-Dilignoceroyl Glycerol
The metabolism of 1,3-DLG is anticipated to follow the general pathways of diacylglycerol and very-long-chain fatty acid metabolism.
Catabolism
It is hypothesized that 1,3-DLG can be hydrolyzed by lipases to release glycerol and two molecules of lignoceric acid. The glycerol can then enter glycolysis or gluconeogenesis.[4][5] The released lignoceric acid would likely undergo peroxisomal beta-oxidation, the primary pathway for the breakdown of VLCFAs.
Caption: Predicted catabolism of 1,3-DLG.
Anabolism and Modification
1,3-DLG could also serve as a precursor for the synthesis of other complex lipids. It could be acylated to form trilignoceroyl glycerol for neutral lipid storage or be phosphorylated by a diacylglycerol kinase to produce phosphatidic acid, a key intermediate in the synthesis of various phospholipids.
Caption: Potential anabolic pathways involving 1,3-DLG.
Potential Biological Functions and Signaling Roles
Given the established roles of diacylglycerols and VLCFAs, 1,3-DLG could participate in several biological processes:
-
Signal Transduction: Diacylglycerols are potent activators of protein kinase C (PKC) isoforms. While the affinity of PKC for 1,3-DLG is unknown, it is plausible that it could modulate specific signaling pathways. However, the bulky lignoceric acid chains might sterically hinder efficient binding to the C1 domain of PKC.
-
Membrane Structure: The incorporation of lignoceric acid from 1,3-DLG into membrane lipids, such as sphingolipids and potentially phospholipids, would significantly alter membrane properties. The long, saturated acyl chains would increase membrane thickness and rigidity, potentially influencing the function of membrane-associated proteins.[2][3]
-
Ceramide Synthesis: Lignoceric acid released from 1,3-DLG could be a substrate for the synthesis of lignoceroyl-ceramide, a precursor for complex sphingolipids that are abundant in the myelin sheath of nerves.
Caption: Hypothesized signaling and metabolic roles of 1,3-DLG.
Proposed Experimental Protocols to Elucidate Function
To investigate the currently unknown functions of 1,3-Dilignoceroyl glycerol, a series of targeted experiments would be required. The following outlines potential methodologies:
In Vitro Lipase Activity Assay
-
Objective: To determine if 1,3-DLG is a substrate for various lipases.
-
Method:
-
Synthesize or procure 1,3-DLG.
-
Incubate 1,3-DLG with purified lipases (e.g., pancreatic lipase, hormone-sensitive lipase) in a suitable buffer.
-
Monitor the release of lignoceric acid over time using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Cell Culture Studies with Labeled 1,3-DLG
-
Objective: To trace the metabolic fate of 1,3-DLG within cells.
-
Method:
-
Synthesize radiolabeled or stable isotope-labeled 1,3-DLG (e.g., with ¹³C or ¹⁴C in the glycerol or lignoceric acid moieties).
-
Incubate cultured cells (e.g., hepatocytes, adipocytes, or neuronal cells) with the labeled 1,3-DLG.
-
After various time points, perform lipid extraction and analyze the distribution of the label into different lipid classes (e.g., triglycerides, phospholipids, sphingolipids) using thin-layer chromatography (TLC) followed by autoradiography or mass spectrometry.
-
PKC Activation Assay
-
Objective: To assess the ability of 1,3-DLG to activate PKC isoforms.
-
Method:
-
Utilize a commercially available PKC activity assay kit.
-
Incubate purified PKC isoforms with their substrate and ATP in the presence of varying concentrations of 1,3-DLG and phosphatidylserine.
-
Measure the phosphorylation of the substrate to determine the level of PKC activation. Compare the results with known PKC activators like phorbol esters or shorter-chain diacylglycerols.
-
References
- 1. 1,3-Dihydroxypropan-2-yl tetracosanoate | C27H54O4 | CID 53480972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. biotechnologia-journal.org [biotechnologia-journal.org]
- 5. scispace.com [scispace.com]
Unveiling 1,3-Dilignoceroyl Glycerol: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rare diacylglycerol, 1,3-Dilignoceroyl glycerol. While specific research on this molecule is limited, this document provides an in-depth overview of its discovery, potential natural sources, and hypothesized biological significance, alongside detailed experimental protocols for its study.
Discovery and Overview
1,3-Dilignoceroyl glycerol, also known as 1,3-ditetracosanoyl glycerol, is a diacylglycerol (DAG) characterized by a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. Lignoceric acid is a saturated fatty acid with a 24-carbon chain (24:0). The discovery of individual lipid molecules is often not a singular event but rather a gradual process of identification and characterization within complex lipid mixtures. While a specific historical account of the first isolation of 1,3-Dilignoceroyl glycerol is not prominent in scientific literature, its existence is confirmed through its availability from chemical suppliers. Its very long-chain fatty acid constituents suggest it may possess unique physicochemical properties and biological roles.
Table 1: Chemical and Physical Properties of 1,3-Dilignoceroyl Glycerol
| Property | Value | Source |
| Chemical Formula | C₅₁H₁₀₀O₅ | - |
| Molecular Weight | 793.3 g/mol | - |
| Synonyms | 1,3-Ditetracosanoyl glycerol, DG(24:0/0:0/24:0) | - |
| Physical State | Solid | - |
Potential Natural Sources
Direct evidence for the natural occurrence of 1,3-Dilignoceroyl glycerol is scarce. However, its constituent fatty acid, lignoceric acid, is found in various natural sources, suggesting the potential for this diacylglycerol to exist in these organisms.
Lignoceric acid is present in:
-
Wood tar
-
Cerebrosides in the brain
-
Peanut oil (in small amounts)[1]
The biosynthesis of diacylglycerols occurs in the endoplasmic reticulum, where fatty acyl-CoAs are esterified to a glycerol-3-phosphate backbone.[4] It is plausible that in tissues where lignoceric acid is synthesized or abundant, it can be incorporated into the glycerol backbone to form 1,3-Dilignoceroyl glycerol.
Hypothetical Biological Significance and Signaling Pathways
Diacylglycerols are crucial signaling molecules, most notably as activators of protein kinase C (PKC).[5] The activation of PKC by DAGs is a key step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The specific fatty acid composition of a DAG molecule can influence its signaling properties. Given the very long-chain nature of its lignoceric acid moieties, 1,3-Dilignoceroyl glycerol could have distinct effects on membrane properties and protein interactions compared to DAGs with shorter fatty acid chains.
While no specific signaling pathways involving 1,3-Dilignoceroyl glycerol have been elucidated, a hypothetical pathway can be proposed based on the canonical role of DAGs.
References
- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]
- 4. aocs.org [aocs.org]
- 5. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Technical Guide to the Structural Elucidation of 1,3-Dilignoceroyl Glycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 1,3-dilignoceroyl glycerol and its key positional isomer, 1,2-dilignoceroyl glycerol. Given the importance of diacylglycerol (DAG) isomers in cellular signaling and metabolic pathways, their accurate identification is crucial for research in lipidomics, drug development, and nutritional science. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key workflows and signaling pathways.
Introduction to Dilignoceroyl Glycerol Isomers
1,3-Dilignoceroyl glycerol is a diacylglycerol composed of a glycerol backbone esterified with two lignoceric acid molecules at the sn-1 and sn-3 positions.[1] Lignoceric acid is a saturated fatty acid with 24 carbon atoms (24:0). The primary isomer of interest is 1,2-dilignoceroyl glycerol, where the lignoceric acid moieties are located at the sn-1 and sn-2 positions. The distinct positioning of these acyl chains results in different physicochemical properties and biological activities, necessitating precise analytical techniques for their differentiation.
Analytical Techniques and Methodologies
The structural elucidation of 1,3-dilignoceroyl glycerol and its isomers relies on a combination of chromatographic separation and spectroscopic characterization. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating DAG isomers.[2] The separation is primarily based on the polarity of the molecules. Generally, 1,3-DAG isomers are less polar and thus elute earlier than their 1,2-DAG counterparts.[2]
Experimental Protocol: RP-HPLC Separation of Dilignoceroyl Glycerol Isomers
-
Instrumentation: A high-performance liquid chromatography system equipped with a C18 column and a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and acetone is effective for separating DAG isomers.[3]
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient Elution: A step-wise gradient can be employed to achieve optimal separation. For very-long-chain saturated DAGs like dilignoceroyl glycerol, a slower gradient may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
CAD: Provides a universal, mass-based response.
-
MS: Offers mass information for peak identification.
-
-
Sample Preparation: Dissolve the lipid sample in a suitable organic solvent such as chloroform or a mixture of isopropanol and 2,2,4-trimethylpentane.
Expected Elution Order:
Based on established principles, the expected elution order in RP-HPLC would be:
-
1,3-Dilignoceroyl glycerol
-
1,2-Dilignoceroyl glycerol
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry, particularly when coupled with HPLC (LC-MS) and tandem MS (MS/MS), is indispensable for confirming the identity of DAG isomers by providing molecular weight and fragmentation data. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for lipid analysis.[4]
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Positive ion mode using ESI or APCI. Adduct formation with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is common.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
MS Scan: Full scan from m/z 150-1200 to detect the precursor ions.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion to generate product ions. The fragmentation pattern reveals the structure.
-
Key Fragment: The neutral loss of one of the fatty acid chains is a characteristic fragmentation pathway for DAGs.[4] The resulting fragment ion corresponds to a monoacylglycerol.
-
Data Presentation: Predicted Mass Spectrometry Data for Dilignoceroyl Glycerol
| Analyte | Formula | Molecular Weight | Precursor Ion [M+NH₄]⁺ (m/z) | Key Fragment Ion [M+H - C₂₄H₄₈O₂]⁺ (m/z) |
| Dilignoceroyl Glycerol | C₅₁H₁₀₀O₅ | 793.3 g/mol | 811.8 | 425.4 |
Note: The molecular weight of lignoceric acid (C₂₄H₄₈O₂) is 368.6 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy provides detailed structural information, allowing for the unambiguous differentiation of 1,2- and 1,3-DAG isomers. ¹H and ¹³C NMR are the most commonly used techniques. The chemical shifts of the protons and carbons in the glycerol backbone are distinct for each isomer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Acquisition of a standard proton spectrum. The signals for the glycerol backbone protons are typically found between 3.5 and 5.5 ppm.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum. The carbonyl carbons and the glycerol backbone carbons provide key diagnostic signals.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments.
Data Presentation: Representative ¹³C NMR Chemical Shifts for the Glycerol Backbone of DAG Isomers
| Carbon Atom | 1,3-DAG Isomer (ppm) | 1,2-DAG Isomer (ppm) |
| sn-1 | ~65 | ~63 |
| sn-2 | ~69 | ~71 |
| sn-3 | ~65 | ~63 |
| Carbonyl (C=O) | ~173 | ~173-174 |
Note: These are representative chemical shifts and may vary slightly depending on the solvent and specific molecule.
Visualization of Workflows and Pathways
Experimental Workflow for Isomer Elucidation
The following diagram illustrates a typical workflow for the separation and identification of 1,3-dilignoceroyl glycerol isomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Metabolic Journey of 13-Dilignoceroyl Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dilignoceroyl glycerol (13-DLG) is a diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. Lignoceric acid is a saturated very-long-chain fatty acid (VLCFA) with 24 carbon atoms. Understanding the metabolic fate of 13-DLG is crucial for researchers in various fields, including lipid metabolism, rare genetic disorders such as adrenoleukodystrophy (X-ALD), and drug development targeting lipid-modulating enzymes. This technical guide provides an in-depth overview of the catabolic pathway of 13-DLG, detailing the enzymatic steps, summarizing quantitative data, and outlining key experimental protocols.
Catabolism of 13-Dilignoceroyl Glycerol: A Stepwise Breakdown
The metabolic breakdown of 13-Dilignoceroyl glycerol is a multi-step process that occurs in different cellular compartments. It begins with the hydrolysis of the ester bonds, releasing the two lignoceric acid molecules and the glycerol backbone. Each of these components then enters its specific catabolic pathway.
Step 1: Lipolysis - The Initial Cleavage
The initial step in the catabolism of 13-DLG is the hydrolysis of the ester linkages, a process mediated by intracellular lipases. Two key enzymes are implicated in the breakdown of diacylglycerols:
-
Hormone-Sensitive Lipase (HSL): This enzyme is capable of hydrolyzing triacylglycerols, diacylglycerols, and monoacylglycerols.[1][2][3][4] HSL exhibits a preference for the sn-3 position of diacylglycerols, suggesting it would preferentially cleave one of the lignoceric acid molecules from 13-DLG.[5]
-
Diacylglycerol Lipase (DAGL): This enzyme specifically hydrolyzes diacylglycerols to produce a monoacylglycerol and a free fatty acid.
This initial lipolysis of 13-DLG yields one molecule of lignoceric acid and one molecule of 1- or 3-lignoceroyl glycerol (a monoacylglycerol).
The remaining monoacylglycerol, 1- or 3-lignoceroyl glycerol, is then hydrolyzed by Monoacylglycerol Lipase (MGL) to release the second molecule of lignoceric acid and a free glycerol molecule.[6]
Metabolic Fate of Lignoceric Acid: Peroxisomal β-Oxidation
Lignoceric acid, as a VLCFA, is primarily metabolized through β-oxidation within the peroxisomes, as mitochondria are not equipped to handle fatty acids of this chain length.[7] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.
The key steps and enzymes involved in the peroxisomal β-oxidation of lignoceric acid are:
-
Activation: Lignoceric acid is first activated to its CoA derivative, lignoceroyl-CoA, by a Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) located in the peroxisomal membrane. This step requires ATP.
-
Oxidation: Acyl-CoA Oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of lignoceroyl-CoA, producing 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[8][9]
-
Hydration and Dehydrogenation: A Peroxisomal Multifunctional Enzyme (MFE-1, also known as L-PBE) performs the next two steps. It first hydrates the double bond to form 3-hydroxyacyl-CoA and then dehydrogenates it to 3-ketoacyl-CoA.
-
Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (docosanoyl-CoA, C22:0-CoA).[1]
This cycle repeats until the fatty acid chain is shortened sufficiently to be further metabolized in the mitochondria. The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.
Metabolic Fate of the Glycerol Backbone
The glycerol molecule released from the hydrolysis of 13-DLG is metabolized primarily in the liver. The pathway involves the following steps:
-
Phosphorylation: Glycerol Kinase phosphorylates glycerol to glycerol-3-phosphate, utilizing one molecule of ATP.[10][11]
-
Oxidation: Glycerol-3-Phosphate Dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), reducing NAD+ to NADH.[7]
DHAP is an intermediate in glycolysis and gluconeogenesis and can thus be directed into either of these central metabolic pathways depending on the cell's energetic needs.
Quantitative Data
The following tables summarize available quantitative data for the key enzymes involved in the metabolism of 13-Dilignoceroyl glycerol. It is important to note that specific kinetic data for lignoceric acid as a substrate for all these enzymes is not always available; therefore, data for similar long-chain fatty acids are included where relevant.
Table 1: Kinetic Parameters of Enzymes in Lignoceric Acid Metabolism
| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |
| Very-Long-Chain Acyl-CoA Synthetase | Palmitic Acid (16:0) | Rat Liver Nuclei | Lower apparent Km than for unsaturated C18 and C20 fatty acids | - | [12] |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (16:0) | Rat Liver Peroxisomes | - | Specific activity: 1.16 nmol/min/mg protein | [13] |
| 3-Ketoacyl-CoA Thiolase | General | Mammalian Tissues | Broad chain-length specificity | Follows ping-pong kinetics | [1][14] |
Table 2: Kinetic Parameters of Enzymes in Glycerol Metabolism
| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |
| Glycerol Kinase | Glycerol | Human | 5.022 µM | 1.548 U/mg protein | [15] |
| Glycerol Kinase | ATP | Human | 0.767 mM | - | [15] |
| Glycerol-3-Phosphate Dehydrogenase | Dihydroxyacetone Phosphate | Human Liver | - | - | [16] |
Experimental Protocols
Protocol 1: Assay for Peroxisomal β-Oxidation of Lignoceric Acid
This protocol is adapted from methods using radiolabeled fatty acids to measure β-oxidation activity in cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
[1-¹⁴C]Lignoceric acid
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to confluence.
-
Labeling: Incubate the cells with culture medium containing [1-¹⁴C]lignoceric acid (e.g., 0.1 µCi/mL) for a defined period (e.g., 24 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.
-
Harvesting and Lysis: Harvest the cells and lyse them using a suitable buffer.
-
Precipitation: Precipitate the protein and lipid fractions by adding cold TCA.
-
Separation: Centrifuge the samples to separate the supernatant (containing water-soluble β-oxidation products like acetyl-CoA) from the pellet (containing un-metabolized lignoceric acid and cellular macromolecules).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalization: Normalize the results to the total protein content of the cell lysate.
Protocol 2: Assay for Glycerol Kinase Activity
This protocol describes a coupled spectrophotometric assay for measuring glycerol kinase activity.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay buffer (e.g., 50 mM TEA buffer, pH 7.5)
-
Glycerol solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, glycerol, ATP, PEP, and NADH.
-
Coupling Enzymes: Add PK and LDH to the reaction mixture.
-
Initiation: Initiate the reaction by adding the enzyme sample (tissue homogenate or purified glycerol kinase).
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of NADH oxidation is proportional to the rate of ADP production by glycerol kinase.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. Function of hormone-sensitive lipase in diacylglycerol-protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. ACOX1 - Wikipedia [en.wikipedia.org]
- 10. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Ketoacyl-CoA thiolases of mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Mass Spectrometric Analysis of 1,3-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) containing two lignoceric acid (24:0) moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a member of the lipid family of very long-chain saturated diacylglycerols, its analysis is crucial for understanding lipid metabolism and its potential role in various physiological and pathological processes. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific quantification of 1,3-dilignoceroyl glycerol in complex biological matrices.
These application notes provide a comprehensive guide to the analysis of 1,3-dilignoceroyl glycerol using LC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The protocols provided are intended as a starting point for method development and can be adapted based on the specific instrumentation and research needs.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A robust lipid extraction method is critical for the accurate analysis of 1,3-dilignoceroyl glycerol. The following is a modified Folch extraction method suitable for various sample types, including plasma, tissues, and cell cultures.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in 1 mL of ice-cold 0.9% NaCl solution.
-
For plasma or serum, use 50-100 µL of the sample.
-
For cultured cells, use a cell pellet containing 1-5 million cells.
-
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample.
-
Solvent Extraction:
-
Add 2 mL of chloroform and 1 mL of methanol to the sample, resulting in a chloroform:methanol:aqueous phase ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction (Optional): For exhaustive extraction, add another 1 mL of chloroform to the remaining aqueous and protein phases, vortex, centrifuge, and collect the lower phase. Combine the organic phases.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 90:10 isopropanol:acetonitrile) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Due to the nonpolar nature and high molecular weight of 1,3-dilignoceroyl glycerol, a reversed-phase LC method with a C18 or C30 column is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Starting Conditions):
| Parameter | Recommended Setting |
| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50-60°C (higher temperatures may be needed for very long-chain lipids) |
| Injection Volume | 5-10 µL |
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350-450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for Quantification:
For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the preferred method. The precursor ion will be the ammoniated adduct of 1,3-dilignoceroyl glycerol. The product ions will result from the neutral loss of one of the lignoceric acid chains.
| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [M+NH₄ - C₂₄H₄₈O₂]⁺ | Collision Energy (eV) |
| 1,3-Dilignoceroyl glycerol | Calculated | Calculated | To be optimized |
| Internal Standard | Specific to IS | Specific to IS | To be optimized |
Note: The exact m/z values need to be calculated based on the chemical formula of 1,3-dilignoceroyl glycerol (C₅₁H₁₀₀O₅) and the chosen internal standard. The collision energy will require optimization for the specific instrument used.
Data Presentation
As no specific quantitative data for 1,3-dilignoceroyl glycerol is currently available in the literature, the following table is a template for presenting such data once obtained.
Table 1: Hypothetical Quantitative Analysis of 1,3-Dilignoceroyl Glycerol in Human Plasma.
| Sample Group | n | 1,3-Dilignoceroyl glycerol (ng/mL) | Standard Deviation |
| Healthy Controls | 20 | Value | Value |
| Disease State X | 20 | Value | Value |
Visualizations
Experimental Workflow
Application Note: Chromatographic Separation of 1,3-Dilignoceroyl Glycerol from Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) containing two lignoceric acid chains, which are very long saturated fatty acids (C24:0). The unique structure of this lipid imparts significant hydrophobicity, presenting challenges for its separation and analysis from complex biological or synthetic lipid mixtures. Accurate and efficient isolation of 1,3-dilignoceroyl glycerol is crucial for understanding its biological functions, for its use as a standard in lipidomic studies, and for quality control in drug development processes where it may be a component or an intermediate.
This application note provides detailed protocols for the chromatographic separation of 1,3-dilignoceroyl glycerol from complex lipid mixtures using Thin-Layer Chromatography (TLC) for initial separation and High-Performance Liquid Chromatography (HPLC) for purification and quantification.
Data Presentation
Table 1: Chromatographic Methods for Diglyceride Separation
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[1] | Isocratic elution with 100% Acetonitrile[2] |
| Sample Preparation | Lipid extract dissolved in a non-polar solvent (e.g., chloroform, hexane) | Lipid extract dissolved in isopropanol or mobile phase |
| Detection | Iodine vapor or charring with a sulfuric acid reagent[3] | UV detector at 205 nm[2] or Evaporative Light Scattering Detector (ELSD)[4] |
| Typical Application | Qualitative analysis and preparative separation of lipid classes[3][5] | Quantitative analysis and purification of diglyceride isomers and molecular species[2][6] |
Experimental Protocols
Total Lipid Extraction
A standard procedure for extracting total lipids from a biological sample (e.g., cells, tissue) is required prior to chromatographic separation. The Folch method or a similar chloroform/methanol extraction is recommended.
Protocol for Thin-Layer Chromatography (TLC)
This protocol is designed for the initial separation of 1,3-dilignoceroyl glycerol from other lipid classes.
a. Materials:
-
Silica gel TLC plates (e.g., 20 x 20 cm)[3]
-
TLC developing tank[3]
-
Spotting capillaries
-
Mobile Phase: Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[1]
-
Visualization reagent: Iodine crystals in a sealed chamber[1][3]
-
Lipid sample dissolved in chloroform
b. Procedure:
-
Pour the mobile phase into the TLC developing tank to a depth of approximately 1 cm. Place a piece of filter paper (wick) inside to saturate the atmosphere and seal the tank. Allow to equilibrate for at least 30 minutes.[1]
-
Using a pencil, gently draw an origin line about 2 cm from the bottom of the TLC plate.[1]
-
Using a spotting capillary, apply the lipid extract as a small spot on the origin line. If a standard is available, spot it in an adjacent lane.[1]
-
Allow the solvent from the spot to completely evaporate.
-
Carefully place the TLC plate into the equilibrated developing tank. Ensure the origin line is above the solvent level. Seal the tank.[1]
-
Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.[1]
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate in a sealed chamber containing iodine crystals for visualization. Neutral lipids will appear as brown spots.[1][3]
-
The 1,3-diglyceride band can be identified by its Rf value relative to standards and scraped from the plate for further analysis.
Protocol for High-Performance Liquid Chromatography (HPLC)
This protocol is for the purification and quantification of 1,3-dilignoceroyl glycerol.
a. Materials and Instrumentation:
-
HPLC system with a pump, injector, column oven, and detector (UV or ELSD).
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 100% Acetonitrile (HPLC grade).[2]
-
Sample solvent: Isopropanol.
-
The sample can be the total lipid extract or the fraction collected from TLC.
b. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Install the C18 column and set the column oven temperature (e.g., 40°C).
-
Set the HPLC pump to an isocratic flow of 100% acetonitrile at a flow rate of approximately 1.0 mL/min.[2]
-
Set the detector wavelength to 205 nm for UV detection.[2] If using an ELSD, optimize the nebulizer and evaporator temperatures.
-
Dissolve the lipid sample in isopropanol.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the elution of peaks. Based on the separation of other 1,3-diacylglycerols, 1,3-dilignoceroyl glycerol is expected to have a long retention time due to its high hydrophobicity.[2]
-
For quantification, a calibration curve should be prepared using a purified standard of 1,3-dilignoceroyl glycerol.
Visualizations
Caption: Experimental workflow for the separation and analysis of 1,3-Dilignoceroyl glycerol.
Caption: General diacylglycerol (DAG) signaling pathway.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. researchgate.net [researchgate.net]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. researchgate.net [researchgate.net]
- 5. Complete separation of lipid classes on a single thin-layer plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 13-Dilignoceroyl Glycerol as a Biomarker for X-Linked Adrenoleukodystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked adrenoleukodystrophy (ALD) is a severe, inherited metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma.[1][2][3][4][5][6] This accumulation is due to mutations in the ABCD1 gene, which impairs the peroxisomal β-oxidation of VLCFAs.[5] Consequently, lipids incorporating these VLCFAs, such as 1,3-Dilignoceroyl glycerol (13-DLG), are found at elevated levels in affected individuals. This makes 13-DLG a potential biomarker for the diagnosis, prognosis, and monitoring of therapeutic interventions for ALD. These application notes provide a comprehensive overview and detailed protocols for the utilization of 13-DLG as a biomarker for this debilitating disease.
Data Presentation
Table 1: Plasma Very Long-Chain Fatty Acid Concentrations in Healthy Controls vs. ALD Patients
| Analyte | Healthy Controls (nmol/mL) | ALD Patients (nmol/mL) | Fold Change (Approx.) |
| Lignoceric Acid (C24:0) | ≤ 91.4[7] | Elevated | > 1.5-fold[8] |
| Hexacosanoic Acid (C26:0) | ≤ 1.30[7] | Elevated | > 4-fold[8] |
Table 2: Diagnostic Ratios of Very Long-Chain Fatty Acids in Plasma
| Ratio | Healthy Controls | ALD Patients |
| C24:0 / C22:0 | ≤ 1.39[7] | Elevated |
| C26:0 / C22:0 | ≤ 0.023[7] | Elevated |
Note: The concentrations of 13-DLG are expected to correlate with the elevated levels of its constituent C24:0 fatty acid.
Metabolic Pathway of 13-Dilignoceroyl Glycerol
The synthesis of 13-DLG is intrinsically linked to the general pathway of glycerolipid synthesis. In ALD, the impaired degradation of VLCFAs leads to an increased pool of lignoceroyl-CoA, which can then be incorporated into the glycerol backbone by acyltransferases.
References
- 1. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy | Scilit [scilit.com]
- 4. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Application Note and Protocol for the Enzymatic Synthesis of 1,3-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 1,3-dilignoceroyl glycerol, a structured lipid with potential applications in various fields of research and drug development. The synthesis is achieved through the direct esterification of glycerol with lignoceric acid using a specific lipase, followed by a comprehensive purification and characterization process. This protocol is designed to be a valuable resource for researchers in lipid chemistry, biochemistry, and pharmaceutical sciences.
Introduction
Structured lipids, such as 1,3-diacylglycerols (DAGs), are of significant interest due to their unique physicochemical and physiological properties. 1,3-Dilignoceroyl glycerol is a symmetric DAG composed of a glycerol backbone esterified with two molecules of lignoceric acid (C24:0) at the sn-1 and sn-3 positions. Lignoceric acid is a very-long-chain saturated fatty acid found in various natural sources and is implicated in several biological processes. The enzymatic synthesis of 1,3-dilignoceroyl glycerol offers a regioselective and milder alternative to chemical synthesis, resulting in a purer product with fewer side reactions. This application note details a robust protocol for its synthesis, purification, and characterization.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Lignoceric Acid (C24:0) | ≥99% | e.g., Sigma-Aldrich, Cayman Chemical | |
| Glycerol (Anhydrous) | ≥99.5% | e.g., Sigma-Aldrich | |
| Immobilized Lipase | e.g., Lipozyme® RM IM (from Rhizomucor miehei) or Novozym® 435 (from Candida antarctica lipase B) | e.g., Novozymes | 1,3-specific lipase is crucial. |
| Hexane | HPLC Grade | e.g., Fisher Scientific | For purification. |
| Diethyl Ether | HPLC Grade | e.g., Fisher Scientific | For purification. |
| Acetic Acid (Glacial) | ACS Grade | e.g., Fisher Scientific | For TLC mobile phase. |
| Chloroform | HPLC Grade | e.g., Fisher Scientific | For NMR. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | e.g., Cambridge Isotope Laboratories | For NMR analysis. |
| Silica Gel 60 (0.040-0.063 mm) | For column chromatography | e.g., Merck | |
| TLC Plates (Silica Gel 60 F₂₅₄) | e.g., Merck |
Experimental Protocol
Enzymatic Esterification
The enzymatic synthesis of 1,3-dilignoceroyl glycerol is performed in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification reaction.
Reaction Parameters:
| Parameter | Value | Rationale |
| Substrate Molar Ratio (Lignoceric Acid:Glycerol) | 2:1.2 | A slight excess of glycerol can help to drive the reaction towards the formation of diacylglycerols. |
| Enzyme Load | 5-10% (w/w of total reactants) | To be optimized for reaction efficiency. |
| Reaction Temperature | 85-95°C | Above the melting point of lignoceric acid (~80-84°C) and within the optimal temperature range of the lipase. |
| Reaction Time | 8-24 hours | To be monitored for optimal yield. |
| Agitation Speed | 150-200 rpm | To ensure proper mixing of the reactants. |
| Vacuum | < 5 mbar | To efficiently remove water and shift the equilibrium towards product formation. |
Procedure:
-
Combine lignoceric acid and glycerol in the specified molar ratio in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to the reaction temperature (85-95°C) in a heating mantle with continuous stirring until the lignoceric acid is completely melted and a homogenous mixture is formed.
-
Add the immobilized lipase (5-10% by weight of the total reactants) to the molten mixture.
-
Connect the flask to a vacuum pump and maintain the pressure below 5 mbar.
-
Continue the reaction with constant stirring for 8-24 hours. Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC).
Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC mobile phase of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[1]
-
Spot a small amount of the reaction mixture (dissolved in chloroform) onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber saturated with the mobile phase.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., iodine vapor or primuline spray).
-
The Rf values will decrease in the order of triglycerides > free fatty acids > 1,3-diacylglycerols > 1,2-diacylglycerols > monoglycerides > glycerol.
Purification of 1,3-Dilignoceroyl Glycerol
Upon completion of the reaction, the product is purified to remove unreacted substrates and byproducts.
Procedure:
-
Enzyme Removal: Cool the reaction mixture to approximately 60°C and add an appropriate solvent (e.g., hexane) to dissolve the lipids. Filter the mixture to remove the immobilized lipase. The lipase can be washed with the solvent and dried for potential reuse.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Column Chromatography:
-
Pack a glass column with silica gel 60 suspended in hexane.
-
Dissolve the crude product in a minimal amount of hexane (with gentle warming if necessary).
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and diethyl ether.
-
Start with 100% hexane to elute any triglycerides.
-
Gradually increase the polarity with diethyl ether (e.g., 95:5, 90:10, 85:15 hexane:diethyl ether) to elute free lignoceric acid and then 1,3-dilignoceroyl glycerol.
-
1,2-diacylglycerols and monoglycerides will elute at higher diethyl ether concentrations.
-
-
Collect fractions and analyze them by TLC to identify those containing pure 1,3-dilignoceroyl glycerol.
-
Pool the pure fractions and evaporate the solvent to obtain the purified product.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized 1,3-dilignoceroyl glycerol.
-
¹H NMR (in CDCl₃):
-
The protons on the glycerol backbone of a 1,3-diacylglycerol have characteristic chemical shifts. The two methylene protons at the sn-1 and sn-3 positions will appear as a doublet of doublets around δ 4.1-4.2 ppm. The single methine proton at the sn-2 position will appear as a multiplet (quintet) around δ 3.6-3.7 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The carbon atoms of the glycerol backbone also show distinct chemical shifts. For a 1,3-diacylglycerol, the carbons at the sn-1 and sn-3 positions typically resonate around δ 65 ppm, while the sn-2 carbon appears upfield around δ 68-69 ppm.[2] The carbonyl carbons of the fatty acyl chains esterified at the sn-1 and sn-3 positions will have a characteristic chemical shift.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fatty acid composition.
-
Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Ion: The analysis is typically performed in positive ion mode, and the product is expected to be detected as an adduct ion, such as [M+Na]⁺ or [M+NH₄]⁺. For 1,3-dilignoceroyl glycerol (C₅₁H₁₀₀O₅), the molecular weight is 805.4 g/mol .
-
Tandem MS (MS/MS): Fragmentation of the precursor ion will result in the neutral loss of a lignoceric acid molecule (368.6 g/mol ), which confirms the identity of the fatty acid constituents.
Quantitative Data Summary
| Parameter | Expected Value | Reference/Method |
| Reaction Yield | > 80% | Gravimetric analysis after purification |
| Product Purity | ≥ 95% | HPLC or GC analysis |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (dd, 4H, -CH₂-O-CO-), δ 3.65 (quintet, 1H, -CH-OH) | Standard NMR chemical shift tables for diacylglycerols |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (C=O), δ 68.8 (sn-2), δ 65.2 (sn-1,3) | Literature values for 1,3-diacylglycerols[2] |
| Mass (ESI-MS) | m/z 828.4 [M+Na]⁺ | Calculated from molecular formula |
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of 1,3-dilignoceroyl glycerol.
Signaling Pathway Diagram (Hypothetical)
As 1,3-dilignoceroyl glycerol is a synthetic structured lipid, its direct involvement in established signaling pathways is not yet fully elucidated. However, diacylglycerols, in general, are key second messengers in cellular signaling. A common pathway involves their production from phospholipids by phospholipase C (PLC) and subsequent activation of protein kinase C (PKC).
Caption: A generalized signaling pathway involving diacylglycerol (DAG).
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic synthesis, purification, and characterization of 1,3-dilignoceroyl glycerol. The use of a 1,3-specific lipase in a solvent-free system offers an efficient and selective method for producing this very-long-chain diacylglycerol. The detailed purification and characterization steps are crucial for obtaining a high-purity product suitable for further research and development applications. This protocol serves as a foundational method that can be optimized to achieve desired yields and purity levels for specific research needs.
References
Application Notes and Protocols: 13-Dilignoceroyl Glycerol in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dilignoceroyl glycerol is a diacylglycerol containing two lignoceric acid chains, which are 24-carbon saturated fatty acids.[1] While specific applications of 13-Dilignoceroyl glycerol in drug delivery are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a lipid component in various drug delivery platforms. This document provides an overview of the potential applications, formulation strategies, and characterization methods for incorporating diglycerides like 13-Dilignoceroyl glycerol into drug delivery systems, drawing parallels from established lipid-based delivery technologies.
Potential Applications in Drug Delivery
Based on the physicochemical properties of similar long-chain diglycerides, 13-Dilignoceroyl glycerol could be a valuable component in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2] These systems are known to enhance the oral bioavailability and provide sustained release of poorly water-soluble drugs.[3]
Potential roles of 13-Dilignoceroyl glycerol:
-
Solid Lipid Matrix: Due to its high melting point, it can serve as a solid lipid core in SLNs and NLCs, encapsulating lipophilic drugs.
-
Sustained Release Modifier: The long saturated fatty acid chains can retard the release of encapsulated drugs, making it suitable for developing sustained-release formulations.[3]
-
Bioavailability Enhancer: Lipid-based formulations can improve the oral absorption of drugs by leveraging the body's natural lipid absorption pathways.
Formulation of Lipid-Based Nanoparticles
The following section details a general protocol for the preparation of lipid nanoparticles, which could be adapted for formulations containing 13-Dilignoceroyl glycerol. The high-shear homogenization and ultrasonication method is a common and effective technique.
General Protocol for Solid Lipid Nanoparticle (SLN) Preparation
Objective: To formulate drug-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
13-Dilignoceroyl glycerol (as the solid lipid)
-
Drug (lipophilic active pharmaceutical ingredient)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Protocol:
-
Lipid Phase Preparation:
-
Melt the 13-Dilignoceroyl glycerol by heating it to 5-10 °C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to probe sonication at a specific power output for a set duration (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring.
-
The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification (Optional):
-
The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
-
Characterization of Lipid Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles.
| Parameter | Method | Typical Values (for SLNs/NLCs) | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 | Affects stability, in vivo fate, and drug release profile. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Anemometry | > |±30| mV | Indicates the surface charge and predicts the physical stability of the nanoparticle dispersion. |
| Entrapment Efficiency | Ultracentrifugation followed by HPLC or UV-Vis spectroscopy | > 70% | Determines the amount of drug successfully encapsulated within the nanoparticles. |
| Drug Loading | Analysis of total drug vs. encapsulated drug | 1 - 10% (w/w) | Represents the percentage of drug by weight in the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical or irregular shape | Visualizes the shape and surface characteristics of the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Reduced crystallinity compared to bulk lipid | Provides information on the physical state of the drug and lipid within the nanoparticle matrix. |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Biphasic release (initial burst followed by sustained release) | Evaluates the rate and mechanism of drug release from the nanoparticles over time. |
Note: The typical values provided are for general SLN/NLC systems and would need to be determined experimentally for formulations containing 13-Dilignoceroyl glycerol.
Visualizations
Experimental Workflow for Lipid Nanoparticle Formulation and Characterization
References
High-performance liquid chromatography (HPLC) methods for 13-Dilignoceroyl glycerol
Application Notes & Protocols: HPLC Analysis of 13-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 13-Dilignoceroyl glycerol using High-Performance Liquid Chromatography (HPLC). The methods described are based on established principles for the separation of diglycerides and are adaptable for various research and development applications.
Introduction
13-Dilignoceroyl glycerol is a specific diglyceride containing two lignoceric acid (C24:0) acyl chains. Accurate and robust analytical methods are essential for its quantification in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of this and related lipid species. Due to the lack of a strong UV chromophore in 13-Dilignoceroyl glycerol, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.
This guide outlines two primary HPLC approaches: Normal-Phase HPLC for class separation of lipids and Reversed-Phase HPLC for separation based on fatty acid composition.
Principle of HPLC Methods for Diglyceride Analysis
Normal-Phase (NP) HPLC: This technique separates molecules based on their polarity. A polar stationary phase (e.g., silica or cyano-bonded) is used with a non-polar mobile phase. In the context of lipid analysis, NP-HPLC is effective for separating lipid classes, such as mono-, di-, and triglycerides.[1][2][3] The elution order is typically from least polar (triglycerides) to most polar (monoglycerides).
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. For diglycerides, RP-HPLC separates species based on the chain length and degree of unsaturation of their fatty acid constituents.[4][5][6] Longer, more saturated fatty acid chains result in longer retention times.
Experimental Protocols
Sample Preparation
A critical step for accurate analysis is the efficient extraction of 13-Dilignoceroyl glycerol from the sample matrix.
Protocol for Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the initial HPLC mobile phase (e.g., hexane for NP-HPLC or a mixture of acetonitrile and isopropanol for RP-HPLC).
Normal-Phase HPLC (NP-HPLC) Method
This method is suitable for isolating the diglyceride fraction from other lipid classes.
Table 1: NP-HPLC Parameters for Diglyceride Analysis
| Parameter | Condition |
| Column | Silica or Cyano (CN) bonded, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: HexaneB: Isopropanol |
| Gradient | Isocratic or a shallow gradient. Start with a high percentage of Hexane and gradually increase Isopropanol. A common starting point is Hexane:Isopropanol (98:2, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detector | ELSD, CAD, or MS |
Evaporative Light Scattering Detector (ELSD) Settings:
-
Nebulizer Temperature: 40-60 °C
-
Evaporator Temperature: 60-80 °C
-
Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min
Reversed-Phase HPLC (RP-HPLC) Method
This method is ideal for separating 13-Dilignoceroyl glycerol from other diglycerides with different fatty acid compositions.
Table 2: RP-HPLC Parameters for Diglyceride Analysis
| Parameter | Condition |
| Column | C18 or C8, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Acetonitrile:Water (90:10, v/v)B: Isopropanol:Acetonitrile (90:10, v/v) |
| Gradient | Start with a high percentage of Mobile Phase A and increase the proportion of Mobile Phase B over the run to elute the highly hydrophobic long-chain diglycerides. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 10 - 20 µL |
| Detector | ELSD, CAD, or MS |
Charged Aerosol Detector (CAD) Settings:
-
Consult instrument manual for optimal settings based on mobile phase composition.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 3: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| 13-Dilignoceroyl glycerol Standard | 15.2 | 1,250,000 | 100 |
| Sample 1 | 15.1 | 875,000 | 70 |
| Sample 2 | 15.3 | 1,050,000 | 84 |
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of 13-Dilignoceroyl glycerol.
Logical Relationship of HPLC Methods
References
- 1. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 2. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of mono-, di- and triglycerides using HPLC]. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving the stability of 13-Dilignoceroyl glycerol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and analytical accuracy of 13-Dilignoceroyl glycerol (DLG).
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dilignoceroyl glycerol and why is its analysis challenging?
1,3-Dilignoceroyl glycerol, also known as DG(24:0/0:0/24:0), is a diacylglycerol (DAG) containing two lignoceric acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[1] The analysis of DAGs, in general, is challenging due to their inherent instability. A primary issue is the tendency for acyl migration, where the fatty acid chains can move between the glycerol positions. This can lead to the isomerization of 1,2- or 2,3-diacylglycerols into the more thermodynamically stable 1,3-diacylglycerol, which can be an artifact of the analytical process itself.[2][3] Additionally, long-chain saturated DAGs like DLG have poor solubility in common analytical solvents and low ionization efficiency in mass spectrometry, making accurate quantification difficult.[1][4][5]
Q2: How should 1,3-Dilignoceroyl glycerol be stored to ensure stability?
To ensure long-term stability of at least four years, 1,3-Dilignoceroyl glycerol should be stored at -20°C.[1][6] For short-term handling and use, it is a solid that can be shipped at room temperature in the continental US.[1][6] It is crucial to minimize the time the compound spends at room temperature to prevent degradation and isomerization.
Q3: What are the recommended solvents for dissolving 1,3-Dilignoceroyl glycerol?
The solubility of 1,3-Dilignoceroyl glycerol varies depending on the solvent. The following table summarizes the reported solubility data.[1][6] It is advisable to prepare solutions fresh for analysis. For LC-MS applications, a mixture of acetonitrile, isopropanol, water, and dichloromethane with ammonium acetate can be used to maintain solubility and spray stability.[7]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 0.25 mg/ml |
| PBS (pH 7.2) | 0.7 mg/ml |
Q4: Is derivatization necessary for the analysis of 1,3-Dilignoceroyl glycerol?
While not always mandatory, derivatization is highly recommended to improve the stability and analytical performance for diacylglycerols. Derivatization of the free hydroxyl group can prevent acyl migration, thus preserving the isomeric purity of the sample.[8] It can also enhance ionization efficiency for mass spectrometry-based detection and improve chromatographic separation.[4][5] Common derivatization techniques include conversion to trimethylsilyl (TMS) ethers for GC-MS analysis or reaction with reagents like 2,4-difluorophenyl urethane for LC-MS analysis.[8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS Analysis
Possible Causes:
-
Poor Solubility: DLG has low solubility in highly aqueous mobile phases, which can lead to precipitation on the column or in the source, causing peak tailing and low signal.
-
Low Ionization Efficiency: As a neutral lipid, DLG does not ionize well by electrospray ionization (ESI) in its native form.
-
Matrix Effects: Co-eluting phospholipids from biological samples can suppress the ionization of DLG.[10]
Solutions:
-
Optimize Mobile Phase: Use a mobile phase with a higher percentage of organic solvent, such as isopropanol or acetonitrile, to ensure DLG remains dissolved. The addition of ammonium acetate (e.g., 10 mM) can aid in the formation of [M+NH4]+ adducts, which are often more stable and abundant than protonated molecules.[7]
-
Derivatization: Derivatize DLG to introduce a readily ionizable group. For example, derivatization with N,N-dimethylglycine (DMG) can significantly increase the mass spectrometry response.[5]
-
Sample Clean-up: For complex matrices like plasma, perform a lipid extraction followed by a specific clean-up step to remove interfering phospholipids. A fluorous biphasic liquid-liquid extraction has been shown to remove over 99.9% of phospholipids.[10]
Issue 2: Inconsistent Quantification and Suspected Isomerization
Possible Causes:
-
Acyl Migration: During sample preparation (extraction, concentration) or storage in certain solvents, 1,2- or 2,3-DAGs can isomerize to the more stable 1,3-DAG. This is accelerated by heat and acidic or basic conditions.[2]
-
In-source Isomerization/Fragmentation: High temperatures or energetic conditions in the GC inlet or MS source can potentially cause on-the-fly isomerization or fragmentation.
Solutions:
-
Immediate Analysis and Derivatization: Analyze samples as quickly as possible after preparation.[2] If immediate analysis is not possible, derivatize the free hydroxyl group to prevent acyl migration.[2][8]
-
Mild Sample Preparation Conditions: Avoid high temperatures and extreme pH during sample extraction and workup. Keep samples on ice whenever possible.
-
Use of Isomer-Specific Separation Techniques: Employ chromatographic methods that can resolve DAG isomers. For instance, reversed-phase HPLC with acetonitrile as the mobile phase can separate 1,2(2,3)- and 1,3-positional isomers.[11] Borate-impregnated thin-layer chromatography (TLC) can also be used for isomer discrimination.[2]
Experimental Protocols
Protocol 1: Derivatization of DLG for GC-MS Analysis
This protocol describes the conversion of diacylglycerols to their trimethylsilyl (TMS) ethers for subsequent analysis by Gas Chromatography-Mass Spectrometry.
Methodology:
-
Sample Preparation: Aliquot the lipid extract containing DLG into a clean glass vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer can be operated in electron ionization (EI) mode. Key diagnostic ions for TMS-derivatized DAGs include [M-RCO2CH2]+, which helps distinguish between positional isomers.[9]
-
Protocol 2: LC-MS/MS Analysis of DLG with Derivatization
This protocol utilizes derivatization to prevent isomerization and enhance sensitivity for LC-MS/MS analysis.
Methodology:
-
Sample Extraction: Extract total lipids from the sample using a method like the Bligh-Dyer procedure.
-
Derivatization (using 2,4-difluorophenyl urethane):
-
Dry the lipid extract under nitrogen.
-
Add a solution of 2,4-difluorophenyl isocyanate in a suitable solvent (e.g., toluene).
-
Add a catalyst such as pyridine and heat at 50°C for 1 hour.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a normal-phase HPLC column to separate 1,2- and 1,3-DAG derivatives.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode.
-
Detection: Use a neutral loss scan of 190 u, which corresponds to the loss of the difluorophenyl carbamic acid plus ammonia from the [M+NH4]+ ions of the derivatized DAGs.[8] This provides high specificity for the detection of derivatized species.
-
Visualizations
Caption: Workflow for DLG derivatization and GC-MS analysis.
Caption: Troubleshooting logic for poor LC-MS performance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of 13-Dilignoceroyl glycerol
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 13-Dilignoceroyl glycerol.
Introduction to Matrix Effects in Lipid Analysis
In LC-MS/MS, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4]
Lipids like 13-Dilignoceroyl glycerol, a large diacylglycerol, are particularly susceptible to matrix effects. Biological samples such as plasma or tissue extracts are rich in various lipids, especially phospholipids, which are a major cause of ion suppression in electrospray ionization (ESI).[1][5][6] These matrix components can interfere with the desolvation and ionization processes in the MS source, leading to unreliable results.[2][7] Proper assessment and mitigation of these effects are critical for developing robust and accurate bioanalytical methods.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Q1: My analyte signal is low and inconsistent across replicates. How do I confirm if this is due to a matrix effect?
A1: Low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] To confirm this, you should perform two key experiments: a qualitative assessment using post-column infusion and a quantitative assessment using a post-extraction spike experiment.[1][3] A post-column infusion experiment will help you visualize the specific retention times where ion suppression occurs, while the post-extraction spike experiment will allow you to calculate a numerical "Matrix Factor" to quantify the degree of suppression or enhancement.[3][8]
Q2: I've confirmed ion suppression is occurring. What are the simplest first steps to try and resolve it?
A2: Before moving to more complex solutions, two immediate steps can be effective:
-
Sample Dilution: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][2] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.
-
Chromatographic Optimization: Modifying your LC method to better separate 13-Dilignoceroyl glycerol from the ion suppression zone identified in your post-column infusion experiment can significantly reduce matrix effects.[1][9] Consider adjusting the gradient profile for better resolution or using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter elution patterns.[10]
Q3: My analyte is at a very low concentration, so dilution is not an option. What sample preparation techniques can I use to remove interferences?
A3: When dilution is not feasible, the goal is to selectively remove matrix components, particularly phospholipids, before injection.[5][11] The most effective techniques include:
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible organic solvents to partition your analyte away from more polar interferences.[5][11] For a non-polar lipid like 13-Dilignoceroyl glycerol, a solvent system like methyl tert-butyl ether (MTBE) can be effective.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough and selective cleanup than LLE.[5][11] Using a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge can effectively retain the analyte while allowing polar interferences to be washed away.[1][5]
-
Phospholipid Depletion Plates: Specialized products, such as those using zirconium-coated silica, are designed to specifically bind and remove phospholipids from the sample extract, significantly reducing the primary source of matrix effects in lipid analysis.
Q4: How should I select an appropriate internal standard (IS) to compensate for matrix effects for 13-Dilignoceroyl glycerol?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[2] A SIL-IS has the same chemical structure as your analyte but contains heavy isotopes (e.g., ¹³C, ²H), so it co-elutes and experiences the same ionization effects, allowing for reliable ratio-based quantification.[10] If a specific SIL-IS for 13-Dilignoceroyl glycerol is unavailable, the next best option is a close structural analog, ideally another diacylglycerol with long fatty acid chains. The IS should not be present in the sample naturally.[12]
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting ion suppression.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect in LC-MS/MS?
A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] These undetected components can either suppress or enhance the analyte's signal by interfering with the formation of gas-phase ions in the mass spectrometer's source.[2] This can lead to inaccurate and imprecise quantification if not properly addressed.[3]
Q2: Why is 13-Dilignoceroyl glycerol analysis particularly prone to matrix effects?
A2: As a large, non-polar diacylglycerol, 13-Dilignoceroyl glycerol's analysis is susceptible to matrix effects for several reasons. Its chromatographic behavior on reversed-phase columns is similar to that of other endogenous lipids, particularly abundant phospholipids, increasing the likelihood of co-elution.[6] Phospholipids are notorious for causing significant ion suppression in ESI, which is the typical ionization mode for such molecules.[1][5]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is a decrease in the signal response of an analyte due to co-eluting matrix components, while ion enhancement is an increase in signal response.[3] Both phenomena are considered matrix effects and can compromise data quality.[13] Ion suppression is the more common issue encountered in the analysis of biological samples.[5]
Q4: What are the most common sources of matrix effects in biological samples?
A4: The most common sources are endogenous components of the biological matrix itself.[3] For plasma or tissue analysis, these include phospholipids, salts, proteins, and cholesterol esters.[3][5] Exogenous substances like anticoagulants, dosing vehicles, or plasticizers from lab consumables can also contribute.[10]
Q5: What is a post-column infusion experiment and how does it help?
A5: A post-column infusion experiment is a qualitative method used to identify at what points in a chromatogram matrix effects are occurring.[1][2] In this setup, a constant flow of the analyte solution is mixed with the column eluent just before it enters the mass spectrometer, creating a stable, elevated baseline.[9] A blank, extracted matrix sample is then injected. Any dip or rise in this stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][14]
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following tables summarize the general performance of common methods and list potential internal standards.
Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction
| Method | Principle | Typical Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low (<20%) | Fast, simple, inexpensive. | Prone to significant matrix effects as phospholipids remain soluble.[15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an immiscible organic solvent. | Moderate (60-80%) | Cleaner than PPT, removes polar salts. | Can be labor-intensive, may have lower analyte recovery.[5][11] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High (80-95%) | Provides very clean extracts, high analyte recovery.[1][5] | More complex method development, higher cost per sample.[11] |
| Phospholipid Depletion Plate | Specific binding of phospholipids to a specialized sorbent. | Very High (>99%) | Extremely effective at removing the main source of matrix effects.[16] | Higher cost, specific to phospholipid removal. |
Table 2: Selection of Internal Standards for Diacylglycerol (DAG) Analysis
| Internal Standard Type | Example | Rationale for Use |
| Stable Isotope-Labeled (SIL) IS | 1,3-Dilignoceroyl-d5 glycerol | Ideal choice. Identical chemical and physical properties ensure it co-elutes and experiences the same matrix effect as the analyte.[2] |
| Structural Analog (Odd-Chain) | 1,3-Diheptadecanoyl-glycerol (17:0/17:0-DAG) | Does not occur naturally. Similar structure and chromatographic behavior to endogenous DAGs. A good alternative when a specific SIL-IS is unavailable.[17] |
| Structural Analog (Deuterated Chains) | 1,2-dipalmitoyl-d62-sn-glycerol | Commercially available deuterated DAG. While the chain lengths differ from dilignoceroyl, it shares the same core structure and can track the general behavior of the DAG class.[12] |
Experimental Protocols & Workflows
General Workflow for Investigating and Mitigating Matrix Effects
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).[3]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the final analysis solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).[1][10]
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation workflow.[3] Spike the extracted blank matrix with the analyte stock solution to the same final concentration as Set A.[1][10]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before starting the extraction procedure. This set is used to determine recovery, not the matrix effect itself.[10]
-
-
Analyze all samples by LC-MS/MS and record the peak areas.
-
Calculate the Matrix Factor (MF):
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This method helps identify chromatographic regions where ion suppression or enhancement occurs.[8]
Materials:
-
Syringe pump
-
T-fitting
-
Analyte standard solution at a concentration that gives a stable mid-range signal.
Procedure:
-
Set up the infusion: Use a T-fitting to introduce a constant, low flow (e.g., 5-10 µL/min) of the analyte solution into the LC eluent stream between the analytical column and the MS ion source.[10]
-
Equilibrate: Allow the infusion to run until a stable baseline signal for the analyte is observed.[10]
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed through your sample preparation procedure.[9]
-
Analyze: Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[3][9] Compare the retention time of these regions to the retention time of your analyte to see if they overlap.
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a generalized protocol for removing interferences from a lipid extract. The specific sorbent (e.g., C18) and solvents should be optimized for 13-Dilignoceroyl glycerol.[1]
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass an equilibration solvent (e.g., water or mobile phase A) through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent (e.g., a higher percentage of water/lower percentage of organic solvent) through the cartridge to remove weakly bound interferences like salts and polar compounds.[1]
-
Elution: Pass an elution solvent (e.g., a high percentage of organic solvent like isopropanol or ethyl acetate) through the cartridge to collect the analyte of interest.[1]
-
Dry and Reconstitute: The eluted sample is typically dried under nitrogen and reconstituted in a solvent compatible with the LC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 13-Dilignoceroyl Glycerol and Other Diglycerides for Researchers and Drug Development Professionals
An in-depth guide to the properties, biological roles, and experimental analysis of 13-Dilignoceroyl glycerol in comparison to other key diglycerides.
Diglycerides (DAGs), composed of a glycerol backbone esterified to two fatty acid chains, are pivotal lipid molecules in cellular metabolism and signaling. While often overshadowed by their triglyceride counterparts, DAGs serve as critical second messengers, activating a cascade of downstream cellular responses. The specific identity of the fatty acid chains attached to the glycerol backbone significantly influences the physicochemical properties and biological functions of the DAG molecule. This guide provides a comparative analysis of 13-Dilignoceroyl glycerol (13-DLG), a diglyceride with two long-chain saturated fatty acids, against other common diglycerides, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Chains
The physical and chemical characteristics of diglycerides are largely dictated by the length and saturation of their fatty acid chains. Saturated fatty acids, like the lignoceric acid in 13-DLG, result in molecules with higher melting points and lower solubility in water compared to their unsaturated counterparts. This is due to the ability of the straight, saturated hydrocarbon chains to pack closely together, leading to stronger van der Waals forces.
| Property | 13-Dilignoceroyl glycerol (13-DLG) | 1-Stearoyl-2-arachidonoyl-glycerol (SAG) | 1,2-Dioleoyl-glycerol (DOG) |
| Fatty Acid Composition | Two Lignoceric acids (24:0) | Stearic acid (18:0), Arachidonic acid (20:4) | Two Oleic acids (18:1) |
| Saturation | Saturated | One saturated, one polyunsaturated | Monounsaturated |
| Melting Point | High (estimated) | Intermediate | Low |
| Solubility in Water | Very Low | Very Low | Very Low |
| Membrane Fluidity Effect | Decreases | Increases | Increases |
The Biological Significance of Diglyceride Diversity
In the realm of cellular signaling, diacylglycerols are primarily known as activators of Protein Kinase C (PKC) isoforms. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates DAG and inositol trisphosphate (IP3), initiating two distinct signaling branches. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane to recruit and activate PKC.
The structure of the DAG molecule, particularly the fatty acid chains, can influence its interaction with the C1 domain of PKC and other effector proteins. This specificity allows for fine-tuning of cellular responses.
Signaling Pathway of Diacylglycerol-mediated PKC Activation
Caption: Diacylglycerol (DAG) and inositol trisphosphate (IP3) are generated from PIP2 hydrolysis, leading to PKC activation and downstream signaling.
While the general pathway is conserved, the specific effects of 13-DLG on PKC isoforms and other potential binding partners remain an area for active investigation. Its highly saturated nature suggests it may partition into specific membrane microdomains, such as lipid rafts, potentially influencing the localization and activity of signaling proteins in ways that differ from unsaturated DAGs.
Experimental Protocols for Comparative Analysis
To objectively compare 13-DLG with other diglycerides, a series of well-defined experimental protocols are necessary.
Quantification of Diglycerides
Accurate quantification of specific diglyceride species within biological samples is crucial for understanding their roles in cellular processes.
Experimental Workflow for Diglyceride Quantification
Caption: A typical workflow for the quantification of diglycerides from biological samples.
Protocol: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction: Homogenize the biological sample and extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
Internal Standard: Add a known amount of a non-endogenous diglyceride standard (e.g., a deuterated DAG) to the sample prior to extraction for normalization.
-
Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it onto a reverse-phase high-performance liquid chromatography (HPLC) column. Use a gradient of organic solvents to separate the different lipid species based on their polarity.
-
Mass Spectrometry: Elute the separated lipids into a tandem mass spectrometer (MS/MS). Use electrospray ionization (ESI) in positive ion mode.
-
Quantification: Identify and quantify the specific diglyceride species by their unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. Compare the peak area of the endogenous DAG to that of the internal standard to determine its concentration.
In Vitro PKC Activity Assay
To assess the ability of different diglycerides to activate PKC, an in vitro kinase assay can be performed.
Protocol: In Vitro PKC Activity Assay
-
Reagents: Purified recombinant PKC isoform, a fluorescently labeled peptide substrate for PKC, ATP, and liposomes containing phosphatidylserine (PS) and the diglyceride to be tested (e.g., 13-DLG, SAG, DOG).
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion, incorporating a fixed concentration of PS and varying concentrations of the test diglyceride.
-
Kinase Reaction: In a microplate, combine the PKC enzyme, fluorescent peptide substrate, ATP, and the prepared liposomes.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Analysis: Plot the kinase activity (fluorescence intensity) against the concentration of the diglyceride to determine the dose-response curve and the EC50 (half-maximal effective concentration) for each diglyceride.
Conclusion and Future Directions
13-Dilignoceroyl glycerol, with its unique long-chain saturated fatty acid composition, presents an intriguing subject for further research. While its physical properties can be inferred from the principles of lipid chemistry, detailed experimental validation is necessary. Furthermore, its specific roles in cell signaling, particularly its interactions with PKC isoforms and its influence on membrane organization, are yet to be fully elucidated. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the comparative biology of 13-DLG and other diglycerides, paving the way for a deeper understanding of lipid-mediated signaling and the development of novel therapeutic strategies targeting these pathways.
Comparative Guide for the Quantification of 13-Dilignoceroyl Glycerol: A Cross-Platform Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dilignoceroyl glycerol is a specific diacylglycerol containing two lignoceric acid (C24:0) chains. The accurate quantification of such very-long-chain fatty acid (VLCFA)-containing lipids is crucial in various research areas, including the study of metabolic disorders like X-linked adrenoleukodystrophy (ALD). While direct cross-validation studies for 13-Dilignoceroyl glycerol are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of the two most suitable analytical platforms for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and presents a comparative analysis of their expected performance based on data from the analysis of similar lipid species. The information herein is intended to assist researchers in selecting the most appropriate methodology for their specific research needs.
Overview of Analytical Platforms
The quantification of 13-Dilignoceroyl glycerol presents analytical challenges due to its high molecular weight and lipophilic nature. Both LC-MS/MS and GC-MS are powerful techniques capable of addressing these challenges, albeit with different approaches.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that allows for the analysis of 13-Dilignoceroyl glycerol in its native form, without the need for chemical derivatization. LC-MS/MS offers the advantage of soft ionization techniques that minimize fragmentation, preserving the molecular ion for quantification. The chromatographic separation can be tailored to resolve isomers, and the tandem mass spectrometry provides a high degree of selectivity and sensitivity for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for lipid analysis, GC-MS requires a derivatization step to increase the volatility of large molecules like diglycerides.[1][2] This chemical modification, typically silylation, allows the analyte to be vaporized and passed through the gas chromatograph for separation.[3] While robust and providing excellent chromatographic resolution, the derivatization step adds complexity to the sample preparation process.[4]
Experimental Protocols
Detailed methodologies for the quantification of 13-Dilignoceroyl glycerol using LC-MS/MS and GC-MS are presented below. These protocols are based on established methods for the analysis of diglycerides and other complex lipids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is advantageous as it typically does not require derivatization.
1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile 1:1 v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 30% B for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for 13-Dilignoceroyl glycerol and the internal standard would need to be determined by direct infusion.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Derivatization (from Plasma)
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v).
-
Isolation of Diglycerides: The lipid extract can be further purified using solid-phase extraction (SPE) to isolate the diglyceride fraction.
-
Drying: Evaporate the solvent from the isolated diglyceride fraction under nitrogen.
-
Derivatization (Silylation):
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[5]
-
Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in hexane for injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp at 15°C/min to 340°C.
-
Hold at 340°C for 10 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the TMS-derivatized 13-Dilignoceroyl glycerol.
Comparative Data Analysis
The following table summarizes the expected performance characteristics of LC-MS/MS and GC-MS for the quantification of 13-Dilignoceroyl glycerol. These values are based on typical performance for similar large lipid molecules and should be validated for the specific analyte.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization Required | No | Yes (e.g., Silylation)[4] |
| Sensitivity (LOD/LOQ) | High (pg/mL to low ng/mL range) | Moderate to High (ng/mL range) |
| Specificity/Selectivity | Very High (due to MRM) | High (due to characteristic fragmentation) |
| Linearity (Dynamic Range) | Wide (typically 3-4 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) |
| Accuracy (% Bias) | Excellent (typically within ±15%)[6] | Good (typically within ±20%)[7] |
| Precision (% CV) | Excellent (typically <15%)[6] | Good (typically <20%)[7] |
| Sample Throughput | High | Moderate (limited by derivatization and longer run times) |
| Isomer Separation | Possible with appropriate chromatography | Challenging |
| Method Development Complexity | Moderate to High | High (due to derivatization optimization) |
Mandatory Visualizations
Experimental Workflow
References
- 1. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. environics.com [environics.com]
A Comparative Guide to the Biological Activity of 13-Dilignoceroyl Glycerol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 13-Dilignoceroyl glycerol, a diacylglycerol (DAG) with two very long saturated fatty acid chains (lignoceric acid, 24:0), and its synthetic analogs. The comparison focuses on key biological activities influenced by diacylglycerols, namely Protein Kinase C (PKC) activation, cell proliferation, and inflammatory response. Due to the limited direct experimental data on 13-Dilignoceroyl glycerol, this guide synthesizes findings from studies on closely related long-chain saturated and unsaturated diacylglycerols to provide a comprehensive overview of its expected biological profile relative to its synthetic counterparts.
Executive Summary
13-Dilignoceroyl glycerol, as a highly saturated, long-chain 1,3-diacylglycerol, is predicted to be a weak activator of conventional and novel Protein Kinase C (PKC) isoforms compared to its unsaturated and shorter-chain synthetic analogs. Its impact on cell proliferation is likely to be minimal or even inhibitory. Furthermore, its structure suggests a potential to induce a pro-inflammatory response in immune cells. Synthetic analogs with shorter and/or unsaturated fatty acid chains, particularly in the sn-1,2 configuration, are generally more potent signaling molecules.
Data Presentation: Comparative Biological Activity
The following tables summarize the expected comparative biological activity of 13-Dilignoceroyl glycerol and its synthetic analogs based on structure-activity relationships reported in the literature.
Table 1: Comparison of Protein Kinase C (PKC) Activation
| Compound | Structure (Fatty Acids) | Isomer | Predicted PKC Activation | Rationale |
| 13-Dilignoceroyl glycerol | (24:0, 24:0) | 1,3-DAG | Very Low | Long, saturated fatty acid chains and the 1,3-isomer configuration are suboptimal for PKC activation.[1] |
| Synthetic Analog 1 | (18:0, 18:0) - Distearin | 1,3-DAG | Low | Shorter saturated chains may slightly increase activity compared to 24:0, but still a weak activator. |
| Synthetic Analog 2 | (18:1, 18:1) - Diolein | 1,3-DAG | Moderate | The presence of unsaturated fatty acids generally enhances PKC activation compared to saturated counterparts.[1] |
| Synthetic Analog 3 | (24:0, 24:0) | 1,2-DAG | Low to Moderate | The 1,2-isomer configuration is a more potent activator of PKC than the 1,3-isomer.[1] |
| Synthetic Analog 4 | (18:1, 18:0) - Stearoyl-oleoyl-glycerol | 1,2-DAG | High | The combination of an unsaturated fatty acid and the 1,2-isomer configuration provides strong activation of PKC.[2][3][4] |
Table 2: Comparison of Effects on Cell Proliferation
| Compound | Predicted Effect on Cell Proliferation | Rationale |
| 13-Dilignoceroyl glycerol | Likely Inhibitory or No Effect | Long-chain saturated fatty acids can induce cellular stress. Diacylglycerols are key intermediates in lipid metabolism, and imbalances can affect cell growth. |
| Synthetic Analog 1 (1,3-Distearin) | Likely Inhibitory or No Effect | Similar to 13-Dilignoceroyl glycerol, long-chain saturated fatty acids are not typically associated with promoting proliferation. |
| Synthetic Analog 2 (1,3-Diolein) | Potential for Weak Stimulation | Unsaturated fatty acids can be incorporated into membranes and may have varied effects on cell signaling pathways that influence proliferation. |
| Synthetic Analog 3 (1,2-Dilignoceroyl glycerol) | Likely Inhibitory or No Effect | While a more potent signaling molecule than the 1,3-isomer, the very long saturated chains may still lead to lipotoxicity. |
| Synthetic Analog 4 (1,2-Stearoyl-oleoyl-glycerol) | Potential for Stimulation | As a potent PKC activator, it can influence cell cycle progression, though the net effect can be cell-type dependent. |
Table 3: Comparison of Pro-Inflammatory Potential
| Compound | Predicted Pro-Inflammatory Response | Rationale |
| 13-Dilignoceroyl glycerol | High | Long-chain saturated fatty acids are known to activate inflammatory pathways in immune cells like macrophages, leading to the production of pro-inflammatory cytokines. |
| Synthetic Analog 1 (1,3-Distearin) | Moderate to High | Saturated fatty acids are generally considered pro-inflammatory. |
| Synthetic Analog 2 (1,3-Diolein) | Low | Monounsaturated fatty acids are generally considered to be less inflammatory than saturated fatty acids. |
| Synthetic Analog 3 (1,2-Dilignoceroyl glycerol) | High | The pro-inflammatory nature is primarily dictated by the saturated fatty acid chains. |
| Synthetic Analog 4 (1,2-Stearoyl-oleoyl-glycerol) | Low to Moderate | The presence of an unsaturated fatty acid is expected to mitigate the pro-inflammatory response. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from commercially available PKC assay kits and published methodologies.[5]
Objective: To measure the activation of PKC isoforms by 13-Dilignoceroyl glycerol and its synthetic analogs.
Materials:
-
Purified PKC isoforms (e.g., PKCα, PKCβII, PKCδ)
-
Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)
-
13-Dilignoceroyl glycerol and synthetic analogs
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) (e.g., 20:80 molar ratio) in chloroform.
-
Add the diacylglycerol to be tested at the desired molar percentage.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the purified PKC enzyme.
-
Add the PKC substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Quantitation:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
-
Compare the PKC activity in the presence of different diacylglycerols to a control without any diacylglycerol.
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the effect of 13-Dilignoceroyl glycerol and its synthetic analogs on the proliferation of a selected cell line (e.g., HEK293, HaCaT).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
13-Dilignoceroyl glycerol and synthetic analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of 13-Dilignoceroyl glycerol and its analogs in a suitable solvent (e.g., DMSO). Note that due to its very long saturated chains, 13-Dilignoceroyl glycerol may have limited solubility.[6]
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the results as a percentage of the vehicle control (untreated cells).
-
Macrophage Inflammatory Response Assay (Cytokine Measurement)
This protocol outlines the measurement of pro-inflammatory cytokine production by macrophages.
Objective: To assess the pro-inflammatory potential of 13-Dilignoceroyl glycerol and its synthetic analogs by measuring the release of cytokines from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
13-Dilignoceroyl glycerol and synthetic analogs.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
24-well cell culture plates.
Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophages into a 24-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the diacylglycerols for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (LPS).
-
-
Collection of Supernatants:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in the treated groups to the vehicle control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Diacylglycerol (DAG) and IP3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing biological activities.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the Isomeric Differentiation of 1,3-Dilignoceroyl Glycerol and 1,2-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid isomers is a critical challenge in lipidomics, with profound implications for understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics. Among these, the differentiation of diacylglycerol (DAG) regioisomers, such as 1,3-dilignoceroyl glycerol and 1,2-dilignoceroyl glycerol, is of significant interest. These molecules, differing only in the esterification position of the two long-chain saturated lignoceric acid (C24:0) moieties on the glycerol backbone, can exhibit distinct biological activities and metabolic fates. This guide provides an objective comparison of analytical methodologies for their differentiation, supported by experimental data from analogous compounds and detailed protocols.
Physicochemical Properties and Analytical Challenges
1,3-Dilignoceroyl glycerol possesses a symmetrical structure with the lignoceroyl chains at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free. In contrast, 1,2-dilignoceroyl glycerol is asymmetrical, with the fatty acid chains at the adjacent sn-1 and sn-2 positions. This subtle structural difference influences their polarity, steric hindrance, and ultimately their behavior in various analytical systems. The primary challenge in their differentiation lies in their identical molecular weight and elemental composition.
Comparative Analysis of Differentiation Techniques
A multi-pronged analytical approach, often combining chromatography and mass spectrometry or utilizing nuclear magnetic resonance, is typically required for the unambiguous differentiation of these isomers. Due to the limited availability of commercial standards for 1,3- and 1,2-dilignoceroyl glycerol, this guide will utilize experimental data from long-chain saturated diacylglycerols, such as 1,3- and 1,2-distearoyl glycerol (C18:0), as a predictive model.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating diacylglycerol isomers. The separation is primarily based on polarity, with the more polar isomer generally eluting earlier. In the case of diacylglycerol isomers, the 1,2-isomer is slightly more polar than the 1,3-isomer, leading to a later elution time for the 1,2-isomer in reversed-phase systems.
Supercritical Fluid Chromatography (SFC): SFC offers several advantages over HPLC for lipid analysis, including higher efficiency and resolution, reduced analysis time, and lower consumption of organic solvents.[1] It has been demonstrated to be highly effective in separating diacylglycerol isomers without the need for derivatization.[2]
Gas Chromatography (GC): GC analysis of diacylglycerols requires a prior derivatization step to increase their volatility.[3] Silylation of the free hydroxyl group is a common approach.[4] The separation on a non-polar column is then based on the boiling points of the derivatized isomers.
Table 1: Comparative Chromatographic Data for Diacylglycerol Isomer Separation (Modeled on Distearoyl Glycerol)
| Technique | Column | Mobile Phase/Conditions | Elution Order | Reference |
| Reversed-Phase HPLC | C18 | 100% Acetonitrile (Isocratic) | 1,3-isomer < 1,2-isomer | [5][6] |
| Supercritical Fluid Chromatography (SFC) | Diol | Supercritical CO₂ with modifier | Baseline separation achievable | [2] |
| Gas Chromatography (GC-MS) | Fused Silica (non-polar) | Temperature gradient | Dependent on derivatization and column | [4] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with tandem MS (MS/MS), can provide structural information to differentiate the isomers based on their fragmentation patterns. While both isomers will have the same parent ion mass, the relative abundances of their fragment ions can be indicative of the acyl positions. A general principle in the fragmentation of glycerolipids is that the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.[7]
Table 2: Predicted Mass Spectrometric Fragmentation of Dilignoceroyl Glycerol Isomers
| Isomer | Precursor Ion (e.g., [M+NH₄]⁺) | Key Fragment Ions (Neutral Loss of Lignoceric Acid) | Expected Relative Abundance |
| 1,3-Dilignoceroyl Glycerol | m/z 812.8 | [M+NH₄ - C₂₄H₄₈O₂]⁺ | High |
| 1,2-Dilignoceroyl Glycerol | m/z 812.8 | [M+NH₄ - C₂₄H₄₈O₂]⁺ | Lower (compared to 1,3-isomer) |
Note: The m/z values are calculated based on the molecular formula of dilignoceroyl glycerol (C₅₁H₁₀₀O₅) and the addition of an ammonium adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques that can definitively distinguish between the 1,2- and 1,3-diacylglycerol isomers by probing the chemical environment of the glycerol backbone protons and carbons.[8][9]
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for the Glycerol Moiety of Dilignoceroyl Glycerol Isomers
| Isomer | Glycerol Moiety Protons (¹H NMR) | Glycerol Moiety Carbons (¹³C NMR) | Reference |
| 1,3-Dilignoceroyl Glycerol | CH₂ at sn-1,3: ~4.1-4.2 ppm; CH at sn-2: ~3.9-4.0 ppm | C-1,3: ~65 ppm; C-2: ~68-69 ppm | [10] |
| 1,2-Dilignoceroyl Glycerol | CH₂ at sn-1: ~4.2-4.3 ppm; CH at sn-2: ~5.1-5.2 ppm; CH₂ at sn-3: ~3.6-3.7 ppm | C-1: ~63 ppm; C-2: ~72 ppm; C-3: ~61 ppm | [9][11] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS
-
Sample Preparation: Dissolve the diacylglycerol mixture in a suitable organic solvent (e.g., isopropanol/acetonitrile, 1:1 v/v).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Adduct Formation: Introduce a source of ammonium ions (e.g., ammonium formate in the mobile phase) to favor the formation of [M+NH₄]⁺ adducts.
-
Precursor Ion Selection: Isolate the m/z corresponding to the [M+NH₄]⁺ adduct of dilignoceroyl glycerol (m/z 812.8).
-
Collision-Induced Dissociation (CID): Apply collision energy to induce fragmentation and acquire the MS/MS spectrum.
-
-
Data Analysis: Compare the retention times of the isomers and the relative abundances of the fragment ions corresponding to the neutral loss of lignoceric acid.
Protocol 2: GC-MS Analysis (with Silylation)
-
Derivatization (Silylation):
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp to a final temperature (e.g., 350°C) at a rate of 10°C/min.
-
Injector Temperature: 300°C.
-
-
MS Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of the silylated derivatives.
-
-
Data Analysis: Analyze the fragmentation patterns of the separated isomers to identify unique fragment ions.
Visualizing Experimental Workflows
Caption: Workflow for the differentiation of diacylglycerol isomers using HPLC-MS/MS.
Caption: Workflow for the differentiation of diacylglycerol isomers using GC-MS after silylation.
Conclusion
The differentiation of 1,3-dilignoceroyl glycerol from its 1,2-isomer is a non-trivial analytical task that requires the application of high-resolution separation and/or structurally sensitive detection techniques. Reversed-phase HPLC and SFC are capable of separating the isomers, with the 1,3-isomer typically eluting first in reversed-phase systems. Tandem mass spectrometry can provide confirmatory structural data through the analysis of fragmentation patterns, while NMR spectroscopy offers a definitive method for isomer distinction based on the unique chemical shifts of the glycerol backbone. The choice of methodology will depend on the available instrumentation, sample complexity, and the specific requirements of the research or development program. For robust and unambiguous identification, a combination of these techniques is highly recommended.
References
- 1. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. bce.au.dk [bce.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 1,2/1,3-diglycerides in Sicilian extra-virgin olive oils by 1H-NMR over a one-year storage period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 13-Dilignoceroyl glycerol
A Comparative Guide to the Synthesis of 1,3-Dilignoceroyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dilignoceroyl glycerol, a diacylglycerol containing the very-long-chain saturated fatty acid lignoceric acid (C24:0) at the sn-1 and sn-3 positions, presents unique challenges due to the physical properties of the fatty acid precursor. Lignoceric acid's high melting point (80-84°C) and low solubility in common solvents necessitate careful consideration of reaction conditions.[1][2][3] While specific literature detailing the synthesis of 1,3-dilignoceroyl glycerol is scarce, this guide provides a head-to-head comparison of plausible synthesis routes extrapolated from established methods for other 1,3-diacylglycerols (1,3-DAGs), particularly those with long-chain saturated fatty acids.
This guide explores two primary strategies: enzymatic synthesis and chemical synthesis, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their application.
Properties of Lignoceric Acid
A critical factor influencing the synthesis of 1,3-dilignoceroyl glycerol is the high melting point of lignoceric acid, which is approximately 84°C.[2][3] This necessitates reaction temperatures above this point to ensure the fatty acid is in a molten state, especially for solvent-free systems. Its solubility is limited in many common organic solvents, with chloroform and THF being notable exceptions.[4]
Head-to-Head Comparison of Synthesis Routes
The synthesis of 1,3-dilignoceroyl glycerol can be approached through two main avenues: enzymatic synthesis, which offers high regioselectivity, and chemical synthesis, which can be more cost-effective but may require protecting groups and lead to a mixture of isomers.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (sn-1,3 specific lipases) | Low (can produce 1,2- and 1,3-isomers) |
| Reaction Conditions | Milder temperatures (though high for lignoceric acid), neutral pH | Harsher conditions (high temperatures, catalysts) |
| Byproducts | Fewer byproducts, mainly water | More byproducts, potential for acyl migration |
| Yield | Generally moderate to high, dependent on enzyme and conditions | Can be high, but purification may be complex |
| Cost | Enzymes can be expensive, but reusable | Generally lower reagent costs |
| Environmental Impact | Generally considered "greener" | May involve hazardous reagents and solvents |
Detailed Experimental Protocols
The following protocols are adapted from established methods for the synthesis of other 1,3-diacylglycerols and have been modified to account for the properties of lignoceric acid.
Route 1: Enzymatic Synthesis via Direct Esterification
This method involves the direct esterification of glycerol with lignoceric acid using a sn-1,3 specific lipase. A solvent-free system under vacuum is often preferred to remove water, which is a byproduct of the reaction, and drive the equilibrium towards product formation.[5][6]
Materials:
-
Lignoceric acid
-
Glycerol
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
An appropriate solvent for purification (e.g., hexane, acetone)
Protocol:
-
Reactant Preparation: In a round-bottom flask, combine lignoceric acid and glycerol in a 2:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants.
-
Reaction: Heat the mixture to a temperature above the melting point of lignoceric acid (e.g., 90-100°C) with continuous stirring. Apply a vacuum to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction reaches the desired conversion, cool the mixture and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: The product mixture will contain 1,3-dilignoceroyl glycerol, as well as unreacted starting materials and potentially some monoglycerides and triglycerides. Purification can be achieved by crystallization from a suitable solvent or by column chromatography.
Route 2: Chemoenzymatic Synthesis
This multi-step approach combines chemical and enzymatic methods to achieve a higher purity of the final product. A potential pathway involves the enzymatic synthesis of a 2-monoacylglycerol followed by chemical acylation. However, a more common chemoenzymatic approach for structured lipids involves the synthesis of an intermediate that is then enzymatically modified. For 1,3-dilignoceroyl glycerol, a plausible route is the chemical synthesis of a protected glycerol, followed by acylation and deprotection. A more direct chemoenzymatic route for a similar compound involved the synthesis of 1,3-diolein which was then chemically acylated.[7]
Materials:
-
Glycerol
-
Lignoceric acid or lignoceroyl chloride
-
Protecting group reagents (e.g., acetone, isopropylidene glycerol)
-
Acylating agent (if starting with a protected glycerol)
-
Deprotection reagents
-
Organic solvents
Protocol (Example via protected glycerol):
-
Protection of Glycerol: Protect the sn-2 hydroxyl group of glycerol. A common method is the formation of 1,3-O-benzylidene glycerol.
-
Acylation: Acylate the protected glycerol at the sn-1 and sn-3 positions with lignoceroyl chloride in the presence of a base like pyridine.
-
Deprotection: Remove the protecting group from the sn-2 position to yield 1,3-dilignoceroyl glycerol.
-
Purification: Purify the final product using crystallization or column chromatography.
Visualizing the Synthesis Pathways
To better understand the workflow of each synthesis route, the following diagrams have been generated.
References
- 1. LIGNOCERIC ACID CAS#: 557-59-5 [m.chemicalbook.com]
- 2. Lignoceric Acid [drugfuture.com]
- 3. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 13-Dilignoceroyl Glycerol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 13-Dilignoceroyl glycerol, a diacylglycerol used in various research applications. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for 13-Dilignoceroyl glycerol.
| Property | Value |
| Molecular Formula | C₅₁H₁₀₀O₅ |
| Formula Weight | 793.3 |
| Physical State | Solid |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml |
| Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1] | |
| Flammability | Product is not flammable |
| CAS Number | 120639-92-1 |
Disposal Protocol: A Step-by-Step Approach
Based on available safety data, 13-Dilignoceroyl glycerol is not considered a hazardous substance.[2] However, proper laboratory practice dictates a cautious and informed approach to waste disposal. The following protocol outlines the recommended steps for its disposal.
Step 1: Initial Assessment and Personal Protective Equipment (PPE)
Before handling, consult the Safety Data Sheet (SDS) for 13-Dilignoceroyl glycerol.[2] Although no special hazards are indicated, standard laboratory PPE should be worn. This includes:
-
Safety glasses
-
Lab coat
-
Gloves
Step 2: Waste Characterization
Confirm that the waste is solely 13-Dilignoceroyl glycerol and is not mixed with any hazardous solvents or other regulated chemicals. If the material is contaminated with hazardous substances, it must be treated as hazardous waste.
Step 3: Non-Hazardous Waste Disposal Procedure
For pure, uncontaminated 13-Dilignoceroyl glycerol, the following non-hazardous disposal options are generally acceptable. However, it is crucial to always consult and adhere to your institution's specific waste disposal guidelines and local regulations. [3][4]
-
Solid Waste Disposal:
-
Ensure the 13-Dilignoceroyl glycerol is in a solid form.
-
Place the solid waste into a securely sealed, leak-proof container.[3]
-
The container should be clearly labeled as "Non-Hazardous Waste" and include the chemical name: "13-Dilignoceroyl glycerol."
-
Dispose of the sealed container in the regular laboratory trash, unless your institution's policy prohibits this.[3][4]
-
-
Considerations for Solvent-Based Solutions: If the 13-Dilignoceroyl glycerol is dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.
-
Non-Hazardous Solvents: If dissolved in a non-hazardous solvent (e.g., PBS), small quantities may be eligible for drain disposal with copious amounts of water, pending institutional approval.[3][5]
-
Hazardous Solvents: If dissolved in a hazardous solvent (e.g., DMF, DMSO), the solution must be disposed of as hazardous chemical waste.[6][7] Collect the waste in a designated, properly labeled hazardous waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[6][8]
-
Step 4: Documentation
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory notebook or waste log.
Experimental Workflow for Disposal Decision
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for 13-Dilignoceroyl glycerol.
Caption: Disposal Decision Workflow for 13-Dilignoceroyl glycerol.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of 13-Dilignoceroyl glycerol, contributing to a secure and professional laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acs.org [acs.org]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling 13-Dilignoceroyl glycerol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13-Dilignoceroyl glycerol. The following procedures ensure safe operational handling and disposal, fostering a secure laboratory environment.
Chemical Properties and Hazards:
13-Dilignoceroyl glycerol is a diacylglycerol containing lignoceric acid at the sn-1 and sn-3 positions.[1] According to the Safety Data Sheet (SDS), this substance is not classified as hazardous and is not flammable.[2] No special measures are required for handling, and there are no known dangerous reactions or hazardous decomposition products.[2]
Personal Protective Equipment (PPE)
While 13-Dilignoceroyl glycerol is not considered hazardous, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE.
| Operation | Required PPE | Purpose |
| General Handling & Preparation | • Standard Laboratory Coat• Safety Glasses with Side Shields• Nitrile Gloves | • Protect skin and clothing from spills.• Protect eyes from splashes.• Prevent direct skin contact. |
| Weighing & Transfer | • Standard Laboratory Coat• Safety Glasses with Side Shields• Nitrile Gloves | • Protect skin and clothing from spills.• Protect eyes from splashes.• Prevent direct skin contact. |
| Disposal | • Standard Laboratory Coat• Safety Glasses with Side Shields• Nitrile Gloves | • Protect skin and clothing from spills.• Protect eyes from splashes.• Prevent direct skin contact. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store at -20°C in a tightly sealed container.[1]
-
The product is stable for at least four years when stored correctly.[1]
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all work in a well-ventilated area or a chemical fume hood.
-
To prepare solutions, use compatible solvents such as DMF (20 mg/ml), DMSO (30 mg/ml), Ethanol (0.25 mg/ml), or PBS (pH 7.2, 0.7 mg/ml).[1]
-
Avoid generating dust if handling the solid form.
3. In Case of a Spill:
-
For minor spills, absorb the material with an inert absorbent material (e.g., sand, diatomite).
-
Place the absorbed material into a suitable, closed container for disposal.
-
Ventilate the area of the spill.
4. First Aid Measures:
-
After inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[2]
-
After skin contact: While the product is generally not irritating, wash the affected area with soap and water.[2]
-
After eye contact: Rinse the opened eye for several minutes under running water.[2]
-
After swallowing: If symptoms persist, seek medical attention.[2]
Disposal Plan
While 13-Dilignoceroyl glycerol is not classified as a hazardous substance, it should not be disposed of as common waste.[3] Always adhere to local and institutional regulations for chemical waste disposal.[3]
1. Waste Identification and Segregation:
-
If the 13-Dilignoceroyl glycerol is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[3]
-
Keep this waste stream separate from others unless permitted by your institution's environmental health and safety (EHS) office.[3]
2. Container Selection and Labeling:
-
Use a clean, leak-proof, and compatible container (e.g., high-density polyethylene or glass) with a secure lid for waste collection.[3]
-
Label the container clearly as "Non-hazardous waste: 13-Dilignoceroyl glycerol" and include the full chemical name of all components and their approximate percentages.
3. Disposal Procedure:
-
Do not pour non-hazardous liquid waste down the sink without approval from your institution's EHS department.[4]
-
Solid, non-hazardous chemicals should not be placed in regular laboratory trash cans.[4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
Experimental Workflow
Caption: Workflow for Handling 13-Dilignoceroyl glycerol
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
